Cas no 1217647-47-6 ((R)-4-Benzyl-1,3-thiazolidine-2-one)

(R)-4-Benzyl-1,3-thiazolidine-2-one 化学的及び物理的性質
名前と識別子
-
- (R)-4-benzyl-thiazolidin-2-one
- (R)-4-Benzyl-1,3-thiazolidine-2-one
- AS-37036
- (R)-4-Benzylthiazolidin-2-one
- MFCD06796568
- CS-0172732
- 2-Thiazolidinone, 4-(phenylmethyl)-, (4R)-
- AKOS022179021
- 1217647-47-6
- DB-336241
- (4R)-4-benzyl-1,3-thiazolidin-2-one
- (r)-4-benzyl-thiazolidin-2-one
-
- MDL: MFCD06796568
- インチ: InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
- InChIKey: HOTCRDXCVRFUOW-SECBINFHSA-N
- SMILES: O=C1SC[C@@H](CC2=CC=CC=C2)N1
計算された属性
- 精确分子量: 193.05613515g/mol
- 同位素质量: 193.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- Color/Form: White to Yellow Solid
- 密度みつど: 1.2±0.1 g/cm3
(R)-4-Benzyl-1,3-thiazolidine-2-one Security Information
- Signal Word:Warning
- 危害声明: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- セキュリティの説明: H303+H313+H333
- 储存条件:Room temperature
(R)-4-Benzyl-1,3-thiazolidine-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | 56487-0.25/G |
(R)-4-BENZYL-1,3-THIAZOLIDINE-2-ONE |
1217647-47-6 | 97% | 0.25g |
$59 | 2023-09-17 | |
abcr | AB168858-1 g |
(R)-4-Benzyl-1,3-thiazolidine-2-one, 97%; . |
1217647-47-6 | 97% | 1 g |
€209.40 | 2023-07-20 | |
Chemenu | CM372547-5g |
(R)-4-Benzylthiazolidin-2-one |
1217647-47-6 | 95%+ | 5g |
$392 | 2023-03-04 | |
Alichem | A059005169-25g |
(R)-4-Benzylthiazolidin-2-one |
1217647-47-6 | 95% | 25g |
$2009.90 | 2023-09-04 | |
AstaTech | 56487-1/G |
(R)-4-BENZYL-1,3-THIAZOLIDINE-2-ONE |
1217647-47-6 | 97% | 1g |
$99 | 2023-09-17 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB37955-25g |
(R)-4-Benzyl-1,3-thiazolidine-2-one |
1217647-47-6 | 97% | 25g |
9643.00 | 2021-06-01 | |
Fluorochem | 040471-1g |
R)-4-Benzyl-1,3-thiazolidine-2-one |
1217647-47-6 | 97% | 1g |
£124.00 | 2022-03-01 | |
Chemenu | CM372547-250mg |
(R)-4-Benzylthiazolidin-2-one |
1217647-47-6 | 95%+ | 250mg |
$59 | 2023-03-04 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB37955-25g |
(R)-4-Benzyl-1,3-thiazolidine-2-one |
1217647-47-6 | 97% | 25g |
¥9643 | 2023-09-15 | |
Ambeed | A451923-5g |
(R)-4-Benzylthiazolidin-2-one |
1217647-47-6 | 95+% | 5g |
$323.0 | 2024-04-25 |
(R)-4-Benzyl-1,3-thiazolidine-2-one 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
(R)-4-Benzyl-1,3-thiazolidine-2-oneに関する追加情報
Chemical Profile of (R)-4-Benzyl-1,3-thiazolidine-2-one (CAS No. 1217647-47-6)
(R)-4-Benzyl-1,3-thiazolidine-2-one, identified by the CAS number 1217647-47-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the thiazolidine class, which is known for its broad range of biological activities and potential therapeutic applications. The specific stereochemistry at the chiral center, denoted as (R), plays a crucial role in determining its pharmacological properties and interactions with biological targets.
The molecular structure of (R)-4-Benzyl-1,3-thiazolidine-2-one consists of a five-membered ring containing sulfur and oxygen atoms, with a benzyl group attached at the 4-position. This structural motif is conducive to various interactions with biological molecules, making it a valuable scaffold for medicinal chemistry. The presence of the benzyl group not only influences the electronic properties of the molecule but also contributes to its solubility and bioavailability, which are critical factors in drug design.
In recent years, there has been a growing interest in thiazolidine derivatives due to their demonstrated efficacy in several therapeutic areas. One of the most notable applications of compounds like (R)-4-Benzyl-1,3-thiazolidine-2-one is in the development of antimicrobial agents. The thiazolidine core exhibits unique chemical properties that allow it to interact with bacterial enzymes and cell wall components, leading to inhibition of bacterial growth. Furthermore, studies have shown that the (R) configuration enhances the binding affinity and selectivity of these compounds towards their targets, making them more effective against resistant strains.
Another area where (R)-4-Benzyl-1,3-thiazolidine-2-one has shown promise is in anti-inflammatory and analgesic therapies. The compound has been investigated for its ability to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By targeting these pathways, (R)-4-Benzyl-1,3-thiazolidine-2-one demonstrates potential as a nonsteroidal anti-inflammatory drug (NSAID) alternative or adjunct therapy.
The synthesis of (R)-4-Benzyl-1,3-thiazolidine-2-one involves multi-step organic reactions that require precise control over stereochemistry. Chiral resolution techniques or asymmetric synthesis methods are often employed to ensure high enantiomeric purity. The benzyl group can be introduced through various synthetic routes, including nucleophilic substitution reactions or cross-coupling reactions such as Suzuki-Miyaura coupling. These synthetic strategies not only provide access to the desired compound but also allow for modifications at other positions on the thiazolidine ring, enabling the exploration of analogues with enhanced pharmacological profiles.
Recent advances in computational chemistry have further facilitated the study of (R)-4-Benzyl-1,3-thiazolidine-2-one. Molecular modeling techniques have been used to predict binding modes and affinity for various biological targets. These predictions are invaluable in guiding experimental efforts and optimizing lead compounds for clinical development. Additionally, virtual screening methods have enabled researchers to identify novel derivatives of this compound that may exhibit improved efficacy or reduced side effects.
In clinical settings, (R)-4-Benzyl-1,3-thiazolidine-2-one is being evaluated in preclinical studies to assess its potential as a therapeutic agent. Initial results suggest that it may have applications in treating conditions such as osteoarthritis and rheumatoid arthritis due to its anti-inflammatory properties. Furthermore, its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) disorders. Ongoing research aims to elucidate its mechanism of action and explore its potential in combination therapies with other drugs.
The chemical stability and formulation of (R)-4-Benzyl-1,3-thiazolidine-2-one are also critical considerations in drug development. The compound must maintain its structural integrity under various storage conditions and be formulated into a stable dosage form that ensures proper absorption and distribution within the body. Excipient selection and delivery system design are key factors that influence bioavailability and therapeutic efficacy.
In conclusion, (R)-4-Benzyl-1,3-thiazolidine-2-one (CAS No. 1217647-47-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play an important role in addressing unmet medical needs across multiple therapeutic areas.
1217647-47-6 ((R)-4-Benzyl-1,3-thiazolidine-2-one) Related Products
- 1784304-63-7(2-(4-Bromo-3,5-dimethylphenyl)acetic acid)
- 2229318-58-3(4-(pyrimidin-5-yl)oxane-2,6-dione)
- 2137029-53-7(2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)-)
- 2025-33-4(Benzo[c]isoxazol-3-amine)
- 1935651-78-7(3-benzyl({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)
- 2470441-23-5(6,7-dimethoxy-2-(4-{5-oxaspiro3.4octane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride)
- 750514-83-1(2-Pyrrolidinecarboxamide, N-ethyl-)
- 1797935-17-1(N-(cyanomethyl)-N-ethyl-2-(4-fluorophenyl)cyclopropane-1-carboxamide)
- 2167539-00-4(7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)
- 7361-79-7(5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one)
